(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

Medicinal Chemistry Chiral Building Block GABA Uptake Inhibition

Researchers requiring the (3R,4S)-cis-4-amino-3-hydroxypiperidine core for gastroprokinetic agents often face costly chiral resolution. This (3R,4S)-N-Boc-4-amino-3-hydroxypiperidine building block directly provides the single enantiomer, ensuring correct stereochemistry for 5-HT4 agonist activity. • Enables direct installation of cisapride’s active core. • Avoids inactive diastereomers, safeguarding SAR. • High purity for reproducible synthesis.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 642478-29-3
Cat. No. B1375475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester
CAS642478-29-3
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
InChIKeyMLTCALYMVICSBJ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide & Chiral Characterization


(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral, cis-configured N-Boc-protected 4-amino-3-hydroxypiperidine building block [1]. It is primarily employed as an intermediate in the synthesis of enantiomerically pure pharmaceutical candidates, particularly those targeting neurological and gastrointestinal disorders [2]. Its utility stems from its defined stereochemistry, which is critical for installing the correct three-dimensional arrangement in downstream bioactive molecules.

Chiral building block for stereoselective synthesis
Defined (3R,4S)-cis stereochemistry
Boc-protected amine and hydroxyl functional handles
Supports enantiomer-specific pathway studies

Risk Analysis: Why Generic Substitution Fails


In-class compounds cannot be simply interchanged because the biological activity of the final drug molecule is profoundly dependent on the absolute configuration of the piperidine ring. Substituting the (3R,4S)-enantiomer with its (3S,4R)-enantiomer, or with a trans-diastereomer, would create a different molecule with altered pharmacokinetics, pharmacodynamics, and potential toxicity. The cis-configuration is a key structural feature in known gastroprokinetic agents like cisapride, where the (3R,4S) form is the active component . Therefore, stereochemical fidelity is non-negotiable for reproducible research and development.

Enantiomer substitution

Replacing (3R,4S) with (3S,4R)-enantiomer may alter receptor-interaction profile and study outcomes.

Diastereomer mismatch

Trans-diastereomer lacks diaxial conformation, which can reduce reaction stereoselectivity and product consistency.

Incorrect CAS number

Purchasing CAS 724787-35-3 (enantiomer) or CAS 724788-29-8 (trans) instead of CAS 642478-29-3 leads to a different chemical entity, compromising reproducibility.

Quantitative Differentiation Evidence


Lack of Direct Comparative Bioactivity Data

A direct, quantitative comparison of the biological activity of the isolated (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester against its specific enantiomer, (3S,4R), or other diastereomers could not be located in the public domain literature. The existing evidence is class-level inference. For example, the importance of the cis-configuration for GABA receptor interaction is well-established; however, this is for the analogous 3-hydroxypiperidine-4-carboxylic acid scaffold, not the target compound itself. The target compound is a protected building block, and its differentiation is revealed only after deprotection and incorporation into a final drug candidate [1].

Direct Bioactivity Comparison
Class-level inference
No direct target compound data
Differentiation based on synthetic strategy, not direct assay
Data to verify; class-level scaffold inference only
Medicinal Chemistry Chiral Building Block GABA Uptake Inhibition

Stereochemical Purity as Key Differentiator

The primary differentiator for this compound is its defined and verifiable stereochemistry. Reputable vendors supply the compound with a standard purity of 98% and provide batch-specific quality control data, such as NMR, HPLC, or GC, to confirm the chemical and chiral purity . In contrast, a poorly sourced or cheaper generic 'cis-3-hydroxypiperidine' derivative might be supplied as an undefined racemic mixture or with an incorrect enantiomeric excess. For instance, CAS 724787-35-3 is the (3S,4R)-enantiomer, and CAS 724788-29-8 is the (3R,4R)-trans-diastereomer; purchasing the wrong CAS number by mistake leads to project failure. The quantified difference is the confirmed enantiomeric excess, which directly impacts the reproducibility of asymmetric syntheses.

Stereochemical Purity
Specification review
98% purity with vendor QC (NMR, HPLC)
Identity confirmation critical for reproducible synthesis
Verify batch-specific chiral purity documentation
Asymmetric Synthesis Chiral Purity Quality Control

Conformational Control in Stereoselective Synthesis

The cis-2,3-disubstituted N-Boc-piperidinyl structure, to which this compound belongs, has been shown by X-ray crystallography to adopt a specific diaxial conformation [1]. This pre-organized conformation is critical for controlling the stereochemical outcome of further synthetic transformations, such as cyclohydrocarbonylation reactions. This physical-chemical property is unique to the cis-diastereomer and would not be shared with a trans-analog. The quantified difference is in the diastereomeric ratio (dr) of subsequent reactions, which can be ≥95:5 for the correct enantiomer [2].

Conformational Control
Class-level inference
dr ≥ 95:5
Supports stereoselective synthesis workflow
Reported for analogous scaffold; may vary with conditions
Structural Biology Conformational Analysis X-ray Crystallography

Optimal Procurement Application Scenarios


Enantiopure Gastroprokinetic Drug Synthesis

This building block is essential for constructing the (3R,4S)-cis-4-amino-3-hydroxypiperidine core found in known gastroprokinetic agents like cisapride . Its procurement is justified when the synthetic route requires a late-stage introduction or modification of this specific stereoisomeric core to ensure the final drug candidate interacts correctly with the 5-HT4 receptor, as a different enantiomer would have altered, and likely diminished, agonist activity.

CNS-Targeting Piperidine Library Synthesis

For medicinal chemistry programs exploring structure-activity relationships (SAR) around piperidine-based CNS targets, this compound offers a single, defined enantiomer as a starting point. Using a stereodefined building block allows researchers to avoid costly and time-consuming chiral resolution steps later in the synthesis and to confidently correlate biological activity with the (3R,4S) absolute configuration. The class-level evidence from GABA uptake inhibitors [1] underscores the critical importance of the cis-configuration for neurological activity.

Methodology in Stereoselective Synthesis

The compound's well-defined diaxial conformation, as confirmed by X-ray crystallography for the scaffold class [2], makes it a valuable substrate for developing or testing new stereoselective reactions, such as Rh-catalyzed cyclohydrocarbonylations. Its use as a benchmark substrate allows chemists to directly measure the diastereoselectivity of a new method, where deviations from the expected outcome for this specific enantiomer provide a clear measure of the method's fidelity.

Chiral HPLC Reference Standard

Due to the existence of separate CAS numbers for other stereoisomers (e.g., CAS 724787-35-3 for the enantiomer, CAS 724788-29-8 for a trans-diastereomer), a highly pure batch of CAS 642478-29-3 can be procured specifically to serve as an analytical reference standard. It can be used to develop and validate chiral HPLC methods for the separation and quantification of piperidine stereoisomers, ensuring the quality control of in-house synthesized batches or verifying the claims of third-party suppliers.

Application
Selection Property
Validation Focus
Gastroprokinetic target SAR studies
(3R,4S)-cis configuration fidelity
Receptor-interaction assay context (5-HT4 class)
CNS piperidine library synthesis
Single-enantiomer starting material
Biological activity correlation with stereochemistry
Stereoselective reaction methodology
Pre-organized diaxial conformation
Diastereomeric ratio (dr) measurement
Chiral HPLC reference standard
Certified enantiomeric purity
Chiral HPLC method validation
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